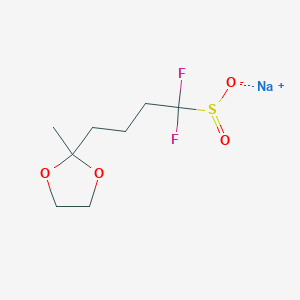![molecular formula C23H19BrClN3O6S B12057991 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477729-20-7](/img/structure/B12057991.png)
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic compound that belongs to the class of sulfonylamino compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can be achieved through a multi-step process involving the following key steps:
Formation of the sulfonylamino intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Hydrazone formation: The acetylated intermediate reacts with hydrazine to form the hydrazone derivative.
Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the final product.
Esterification: The final step involves the esterification of the product with 3-bromobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonylamino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonylamino group.
Protein Binding: May interact with proteins and affect their function.
Medicine
Drug Development: Potential therapeutic agent for conditions such as cancer, inflammation, or infections.
Diagnostic Tools: Can be used in the development of diagnostic assays.
Industry
Material Science: Used in the synthesis of polymers or other advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling, proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
The presence of the bromine atom in [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate may enhance its reactivity in substitution reactions and its potential biological activity compared to similar compounds.
属性
CAS 编号 |
477729-20-7 |
|---|---|
分子式 |
C23H19BrClN3O6S |
分子量 |
580.8 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrClN3O6S/c1-33-21-11-15(5-10-20(21)34-23(30)16-3-2-4-17(24)12-16)13-26-28-22(29)14-27-35(31,32)19-8-6-18(25)7-9-19/h2-13,27H,14H2,1H3,(H,28,29)/b26-13+ |
InChI 键 |
QFYILAOAKZVAKS-LGJNPRDNSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



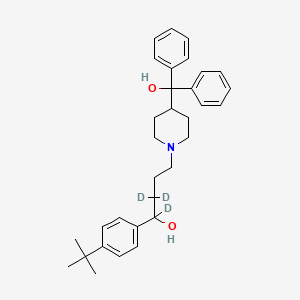
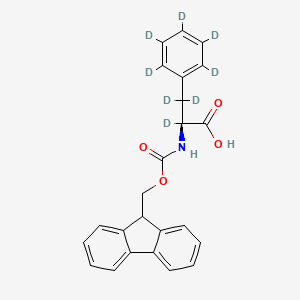
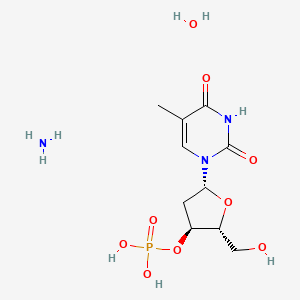

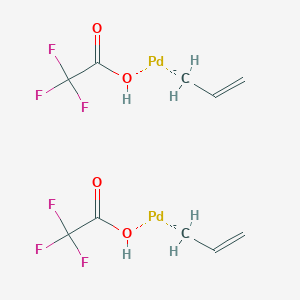
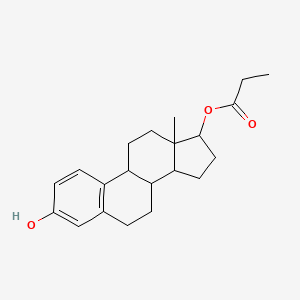


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

